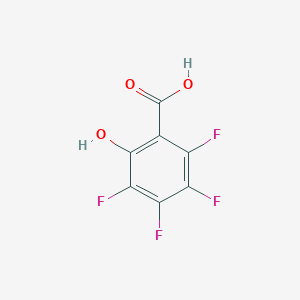

3,4,5,6-Tetrafluorosalicylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYGDMSOKGXAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452153 | |

| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-36-0 | |

| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,4,5,6 Tetrafluorosalicylic Acid

De Novo Synthesis Approaches

De novo synthesis, in the context of chemical synthesis, refers to the creation of complex molecules from simple, commercially available precursors. This approach is fundamental to accessing novel compounds and developing scalable manufacturing processes.

Selective ortho-Methoxylation of Pentafluorobenzoic Acid

A key strategy for the synthesis of 3,4,5,6-Tetrafluorosalicylic Acid involves the selective functionalization of the readily available starting material, pentafluorobenzoic acid. The high reactivity of the C-F bond allows for nucleophilic aromatic substitution, but achieving regioselectivity, particularly at the ortho position to the carboxylic acid group, is a synthetic challenge.

Research has demonstrated that a selective substitution of a fluorine atom in pentafluorobenzoic acid with a methoxyl group can be achieved using magnesium methoxide (B1231860). acs.org This reaction preferentially occurs at the ortho position, leading to the formation of 2-methoxy-3,4,5,6-tetrafluorobenzoic acid. The use of magnesium methoxide is crucial for directing the substitution to the desired position, likely through a chelation-controlled mechanism where the magnesium ion coordinates to both the carboxylate and the incoming methoxide, favoring attack at the adjacent fluorine atom.

Reaction Conditions for ortho-Methoxylation:

| Reactant | Reagent | Solvent | Temperature | Product |

| Pentafluorobenzoic Acid | Magnesium Methoxide | Methanol | Reflux | 2-Methoxy-3,4,5,6-tetrafluorobenzoic acid |

This table illustrates a typical setup for the magnesium methoxide-mediated ortho-methoxylation of pentafluorobenzoic acid.

Following the selective methoxylation, the resulting intermediate, 2-methoxy-3,4,5,6-tetrafluorobenzoic acid, undergoes acid hydrolysis to yield the final product, this compound. This step involves the cleavage of the methyl ether to reveal the hydroxyl group. Strong acids, such as hydrobromic acid or hydroiodic acid, are typically employed for this transformation. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group, leading to the formation of the salicylic (B10762653) acid and a methyl halide as a byproduct. Careful control of reaction conditions is necessary to ensure complete hydrolysis without promoting unwanted side reactions.

Preparation from Fluorinated Precursors

An alternative synthetic route utilizes other fluorinated starting materials, which can be transformed into the target salicylic acid through a series of strategic chemical modifications.

One such precursor is 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. This compound contains the pentafluorophenyl ring and an acetic acid side chain linked by a sulfur atom, providing a handle for subsequent cyclization and functional group manipulation.

The synthesis proceeds via an intramolecular cyclization of the salt of 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. acs.org In the presence of a base like potassium carbonate, the ortho-fluorine atom is displaced by the carboxylate, leading to the formation of a heterocyclic intermediate. acs.org This lactone-type structure is a key step in transforming the precursor. Under the reaction conditions, this lactone can undergo ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid. acs.org Subsequent steps, including desulfurization, would then lead to the formation of a tetrafluorinated phenol (B47542) derivative, which can be a precursor to the desired salicylic acid. The cyclization to form a lactone is a common strategy in organic synthesis to build cyclic structures from open-chain molecules containing both a nucleophile (in this case, the carboxylate) and an electrophilic center (the fluorinated aromatic ring). urfu.ru

Key Intermediates in the Cyclization Pathway:

| Starting Material | Key Intermediate | Reaction Type |

| 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid | Thiolactone | Intramolecular Cyclization |

| Thiolactone | Potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid | Ring-opening |

This table outlines the progression from the starting thioacetic acid to a key hydroxylated intermediate through cyclization and ring-opening.

Utilizing 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid

Ring-Opening Reactions and Salt Formation

Ring-Opening Reactions

The disruption of the aromatic system in this compound represents a significant chemical challenge due to the inherent stability of the benzene (B151609) ring. Aromatic ring-opening reactions typically require substantial energy input or specialized catalytic systems. nih.govyoutube.com For instance, anaerobic degradation pathways for aromatic compounds like naphthalene (B1677914) involve initial reduction of the ring followed by cleavage. nih.gov However, specific methodologies for the ring-opening of this compound are not extensively detailed in the reviewed literature.

Salt Formation

As a carboxylic acid, this compound readily undergoes acid-base reactions to form salts. The acidic proton of the carboxyl group can be abstracted by a base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), to yield the corresponding carboxylate salt and water. This is a fundamental and characteristic reaction of carboxylic acids.

Reaction Scheme for Salt Formation:

C₇H₂F₄O₃ (this compound) + NaOH → Na[C₇HF₄O₃] (Sodium 3,4,5,6-tetrafluorosalicylate) + H₂O

Methyl Ester Conversion and Desulfurization

A synthetic route involving the conversion of a methyl ester and a subsequent desulfurization step has been described for a structurally related compound, 2,3,4,5-tetrafluorophenol. researchgate.net This pathway begins with 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid, which undergoes intramolecular cyclization and ring-opening to form a hydroxy-tetrafluorophenyl thioacetic acid derivative. This intermediate is then converted to its methyl ester, which is subsequently desulfurized using Raney nickel to yield the final phenol product. researchgate.net While this demonstrates the feasibility of a desulfurization approach in polyfluoroaromatic synthesis, a direct application of this multi-step pathway to produce this compound specifically is not detailed in the available literature.

Functionalization and Derivatization Strategies

Esterification and Amidation Reactions

Esterification Reactions

The carboxyl group of this compound can be converted to an ester through reaction with an alcohol, typically under acidic catalysis. This process, known as Fischer esterification, is an equilibrium-driven reaction where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water.

General Esterification Reaction:

C₇H₂F₄O₃ (this compound) + R-OH (Alcohol) ⇌ C₇HF₄O₂(OR) (Tetrafluorosalicylate Ester) + H₂O (Requires acid catalyst, e.g., H₂SO₄)

Amidation Reactions

Amidation of this compound involves the reaction of the carboxylic acid with ammonia (B1221849) or a primary/secondary amine to form an amide. Direct condensation of a carboxylic acid and an amine to form an amide bond typically requires high temperatures to drive off water. youtube.com More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride, or treated with coupling agents (e.g., carbodiimides) or specific catalysts like titanium tetrachloride (TiCl₄) to facilitate the reaction under milder conditions. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The tetrafluorinated aromatic ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the fluorine atoms on the aromatic ring. masterorganicchemistry.com This addition-elimination mechanism is facilitated by the strong electron-withdrawing nature of the fluorine atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

In the SNAr reaction of substituted polyfluoroaromatic compounds, the position of substitution is directed by the electronic effects of the existing substituents. For this compound, the ring contains a strongly activating, ortho-para directing hydroxyl group (-OH) and a deactivating, meta-directing carboxylic acid group (-COOH). The activating effect of the hydroxyl group dominates, making the fluorine atom in the para position (C-5) the most likely site for nucleophilic attack. Research on related polyfluorinated salicylic acid esters confirms that nucleophilic substitution occurs chemoselectively at the fluorine atom positioned para to the hydroxyl group. researchgate.net

The SNAr reaction can be effectively carried out using various nucleophiles, including cyclic secondary amines. When this compound or its esters react with cycloalkylamines such as pyrrolidine, piperidine, morpholine, or N-methylpiperazine, one of the fluorine atoms is displaced by the amine. researchgate.net Based on the established regioselectivity, this substitution occurs at the C-5 position, yielding 5-(cycloalkylamino)-3,4,6-trifluorosalicylic acid derivatives. These reactions are valuable for introducing pharmacologically relevant amino fragments into the polyfluorinated aromatic ring. researchgate.net

Table 1: Products of SNAr Reaction with Cycloalkylamines This interactive table summarizes the expected major products from the reaction of this compound with various cyclic amines.

| Reactant Amine | Product Name | Product Formula |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-3,4,6-trifluorosalicylic acid | C₁₁H₈F₃NO₃ |

| Piperidine | 5-(Piperidin-1-yl)-3,4,6-trifluorosalicylic acid | C₁₂H₁₀F₃NO₃ |

| Morpholine | 5-(Morpholin-4-yl)-3,4,6-trifluorosalicylic acid | C₁₁H₈F₃NO₄ |

| N-Methylpiperazine | 5-(4-Methylpiperazin-1-yl)-3,4,6-trifluorosalicylic acid | C₁₂H₁₁F₃N₂O₃ |

Hydrolysis of Substituted Esters to Corresponding Acids

The hydrolysis of substituted esters is a fundamental and widely employed method for the preparation of carboxylic acids. In the context of this compound, this typically involves the saponification of a corresponding ester, such as a methyl or ethyl ester, under basic conditions, followed by acidification.

The general mechanism for the base-catalyzed hydrolysis of an ester, known as saponification, proceeds via a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the alkoxide leaving group and the formation of the carboxylate salt. The final step involves the protonation of the carboxylate salt with a strong acid to yield the desired carboxylic acid. masterorganicchemistry.com

While specific experimental data for the hydrolysis of an ester of this compound is not extensively detailed in publicly available literature, the synthesis of the closely related 3,4,5,6-tetrafluorophthalic acid from N-methyl tetrafluorophthalimide (B2386555) via hydrolysis provides valuable insights into the potential reaction conditions. In a patented process, N-methyl tetrafluorophthalimide is subjected to catalytic hydrolysis under pressure (0.5–3.0 kg/cm ²) at temperatures ranging from 106–140°C. google.com This suggests that the hydrolysis of the ester of this compound would likely require elevated temperatures and potentially the use of a catalyst to proceed efficiently.

The reaction conditions for the hydrolysis of substituted esters can be summarized in the table below, drawing analogies from related transformations of polyfluorinated aromatic compounds.

| Parameter | Condition | Rationale/Comment |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases are required to effectively attack the sterically hindered and electronically deactivated carbonyl group of the polyfluorinated ester. |

| Solvent | Aqueous-organic co-solvent (e.g., Water/Methanol, Water/Ethanol) | The organic co-solvent helps to solubilize the ester, while water is necessary for the hydrolysis reaction. |

| Temperature | Reflux | Elevated temperatures are generally required to overcome the activation energy for the hydrolysis of sterically hindered and electronically deactivated esters. |

| Reaction Time | Several hours | The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to ensure completion. |

| Work-up | Acidification (e.g., with HCl) | Protonation of the resulting carboxylate salt is necessary to isolate the final carboxylic acid product. |

Advanced Synthetic Techniques

In recent years, advanced synthetic methodologies have emerged that offer potential advantages over traditional batch processes, including improved safety, efficiency, and scalability. For the synthesis of this compound, continuous flow synthesis and photocatalytic approaches represent promising frontiers.

Continuous Flow Synthesis Methods

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers several benefits for the synthesis of fluorinated compounds, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govgoogle.com

While a specific continuous flow synthesis for this compound has not been reported, the application of this technology to the synthesis of other fluorinated carboxylic acids and related compounds demonstrates its potential. For instance, the continuous-flow synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids has been successfully demonstrated. nih.govresearchgate.net This process involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole, followed by functionalization and subsequent reaction with an alcohol or amine. nih.govresearchgate.net

A plausible continuous flow setup for the synthesis of this compound could involve the following conceptual steps:

Esterification in Flow: A stream of a suitable precursor, such as a polyfluorinated phenol, could be reacted with an acid chloride or anhydride (B1165640) in a heated flow reactor to form the corresponding ester of this compound.

In-line Hydrolysis: The crude ester stream could then be mixed with a stream of aqueous base (e.g., NaOH) and passed through a heated reactor coil to facilitate saponification.

In-line Acidification and Extraction: The resulting carboxylate salt solution could be continuously mixed with an acidic stream, followed by liquid-liquid extraction in a flow separator to isolate the desired this compound.

This approach could potentially offer higher yields, reduced reaction times, and improved safety compared to traditional batch methods.

Photocatalytic Approaches in Fluorinated Compound Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. rsc.org For the synthesis of fluorinated aromatic compounds, photocatalytic methods offer novel pathways that are often complementary to traditional approaches.

One potential photocatalytic route to this compound could involve the carboxylation of a suitable tetrafluorinated phenol precursor using carbon dioxide (CO2) as a C1 source. Visible-light-driven photocatalytic carboxylation of aromatic compounds has been shown to be an environmentally benign and efficient method for the production of aromatic carboxylic acids. rsc.org

The general principle of photocatalytic carboxylation often involves the generation of a reactive intermediate from the aromatic substrate under visible light irradiation in the presence of a photocatalyst. This intermediate then reacts with CO2 to form the corresponding carboxylic acid. While a specific application to a tetrafluorinated phenol to produce this compound has not been explicitly documented, the principles of this methodology suggest its feasibility.

A hypothetical photocatalytic synthesis could involve the following:

| Component | Role | Example |

| Starting Material | Aromatic precursor | Tetrafluorohydroquinone or a related polyfluorinated phenol |

| Carbon Source | C1 building block | Carbon Dioxide (CO2) |

| Photocatalyst | Light-absorbing species | Organic dyes or transition metal complexes |

| Light Source | Energy input | Visible light (e.g., LED lamp) |

| Solvent | Reaction medium | A suitable organic solvent |

The development of such a photocatalytic method would represent a significant advancement, offering a potentially greener and more sustainable route to this compound.

Chemical Reactivity and Mechanistic Investigations of 3,4,5,6 Tetrafluorosalicylic Acid

Acid-Base Chemistry and Ionization Constants (pKa)

The acidity of 3,4,5,6-Tetrafluorosalicylic Acid is markedly increased compared to its non-fluorinated counterpart, salicylic (B10762653) acid. The strong inductive electron-withdrawing effect of the four fluorine atoms stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton. This results in a significantly lower acid dissociation constant (pKa).

While experimental determination of the precise pKa value for this compound is not widely documented in readily available literature, a predicted pKa value is approximately 1.53. cookechem.com This value is substantially lower than the pKa of salicylic acid (approximately 2.97), highlighting the profound impact of perfluorination on the acidity of the carboxyl group. The increased acidity is a critical factor influencing its reactivity, particularly in the formation of metal salts and complexes.

Table 1: Comparison of Predicted and Experimental pKa Values

| Compound | Predicted pKa | Experimental pKa |

| This compound | 1.53 cookechem.com | Not available |

| Salicylic Acid | - | ~2.97 |

Reactivity with Metal Ions and Complex Formation

The carboxylate and hydroxyl groups of this compound provide two potential coordination sites, enabling it to act as a bidentate ligand in the formation of metal complexes. The increased acidity of the carboxyl group suggests that it readily deprotonates to form metal salts.

Synthesis of Metal Salts

The synthesis of simple metal salts of this compound can be achieved through standard acid-base reactions. For instance, reacting the acid with a metal hydroxide (B78521), oxide, or carbonate in a suitable solvent would lead to the formation of the corresponding metal salicylate (B1505791) salt and water or carbon dioxide.

A general synthesis method for this compound itself involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid in an aqueous medium at elevated temperatures (210–300°C). Another method involves the alkaline hydrolysis of 3,4,5,6-tetrafluorobenzonitrile with sodium hydroxide, followed by acidification to precipitate the free acid. Once the acid is obtained, its reaction with a metal salt like a chloride or nitrate (B79036) in a solution where the tetrafluorosalicylate can be selectively precipitated would yield the desired metal salt. While specific literature detailing the synthesis of metal salts of this compound is scarce, the principles of inorganic synthesis suggest these routes are viable.

Formation of Heteroligand Complexes

This compound can participate in the formation of heteroligand, or mixed-ligand, complexes. In these complexes, the metal ion is coordinated to the tetrafluorosalicylate anion as well as other neutral or anionic ligands.

While specific studies on the coordination of Cu(II), Co(II), and Mn(II) with this compound are not readily found, the behavior of similar salicylic acid derivatives provides insight. These divalent metal ions are known to form stable complexes with salicylates. The coordination typically involves the carboxylate oxygen and the hydroxyl oxygen, forming a six-membered chelate ring. The geometry of the resulting complexes would be influenced by the coordination number of the metal ion and the presence of other ligands.

The formation of heteroligand complexes involving this compound and common ancillary ligands such as triphenylphosphine (B44618), pyridine (B92270), bipyridine, and phenanthroline is anticipated based on established coordination chemistry principles.

Triphenylphosphine (PPh₃): As a soft phosphine (B1218219) ligand, triphenylphosphine typically coordinates to softer metal ions. While complexation with the harder Cu(II), Co(II), and Mn(II) ions might be less common, it is not impossible, especially in specific solvent systems or with the presence of the fluorinated salicylate potentially influencing the electronic properties of the metal center.

Pyridine, Bipyridine, and Phenanthroline: These nitrogen-donor ligands readily form stable complexes with a wide range of transition metal ions, including Cu(II), Co(II), and Mn(II). It is highly probable that mixed-ligand complexes of the type [M(TFS)(N-ligand)ₓ] (where TFS = 3,4,5,6-tetrafluorosalicylate and N-ligand = pyridine, bipyridine, or phenanthroline) can be synthesized. The stoichiometry (x) would depend on the metal ion and the specific N-donor ligand. For instance, bipyridine and phenanthroline are bidentate ligands and would occupy two coordination sites, while pyridine is monodentate.

Table 2: Plausible Heteroligand Complexes of this compound

| Metal Ion | Ancillary Ligand | Plausible Complex Formula |

| Cu(II) | Triphenylphosphine | [Cu(TFS)₂(PPh₃)₂] |

| Co(II) | Pyridine | [Co(TFS)₂(py)₂] |

| Mn(II) | Bipyridine | [Mn(TFS)₂(bpy)] |

| Cu(II) | Phenanthroline | [Cu(TFS)₂(phen)] |

Note: The formulas presented in this table are hypothetical and based on common coordination geometries for the respective metal ions. Experimental verification is required.

Degradation Pathways and Environmental Fate Considerations

Specific studies on the degradation pathways and environmental fate of this compound are not extensively available. However, the behavior of other polyfluorinated aromatic compounds can provide some indication of its likely environmental persistence.

The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally resistant to degradation. osti.gov Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, are known for their extreme persistence in the environment, earning them the moniker "forever chemicals". scribd.com Polyfluorinated carboxylic acids, in particular, are often terminal degradation products of larger fluorinated molecules and are highly resistant to further breakdown under typical environmental conditions. nih.govnih.gov

It is therefore anticipated that this compound would exhibit significant environmental persistence. Biotic degradation, if it occurs, would likely be a very slow process. The high stability of the C-F bond makes microbial degradation challenging. osti.gov Abiotic degradation pathways, such as photolysis, may play a role, but the extent of this is unknown for this specific compound. Given the persistence of similar compounds, there is a potential for bioaccumulation in the environment. acs.org

Atmospheric Reactivity and Lifetimes

The atmospheric fate of aromatic acids is influenced by their reactions with key atmospheric oxidants and their potential to form aerosols through dimerization.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The rate of reaction with •OH is a critical factor in determining the atmospheric lifetime of an organic compound. For aromatic compounds like benzoic acid, the reaction with •OH can proceed via two main pathways: hydrogen abstraction from the carboxylic acid group or electrophilic addition to the aromatic ring. nih.govrsc.org The addition pathways are generally faster than abstraction. rsc.org

Kinetic studies on perfluorinated carboxylic acids (PFCAs) show that the fluorine atoms significantly influence reactivity. The rate constants for the reaction of •OH with a series of PFCAs, F(CF₂)nCOOH, were found to be largely independent of the perfluoroalkyl chain length for n > 1. researchgate.net For benzoic acid, the non-fluorinated analogue, the reaction rate constant is significantly higher. This suggests that the electron-withdrawing fluorine atoms on the aromatic ring of this compound would deactivate the ring towards electrophilic attack by •OH, resulting in a slower reaction rate and a longer atmospheric lifetime compared to non-fluorinated salicylic acid.

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Source |

|---|---|---|---|

| Benzoic Acid | 2.35 x 10⁻¹¹ | ~0.5 days | nih.gov |

| N-ethyl perfluorobutanesulfonamide (NEtFBSA) | 3.74 x 10⁻¹³ | ~20-50 days | epa.gov |

| F(CF₂)COOH (n=1) | 9.35 x 10⁻¹⁴ | ~230 days | researchgate.net |

| F(CF₂)nCOOH (n=2-4) | 1.69 x 10⁻¹³ | ~130 days | researchgate.net |

Atmospheric lifetime (τ) is estimated assuming a global average •OH concentration of 1x10⁶ molecules cm⁻³.

Aromatic acids are known to play a role in the formation of new atmospheric aerosol particles. nih.govnih.gov They can participate in nucleation events by forming stable complexes with other atmospheric precursors, such as sulfuric acid, ammonia (B1221849), and amines. nih.govrsc.org This process can also involve the formation of homodimers (complexes of two identical acid molecules) or heterodimers (complexes of two different molecules). rsc.orgacs.org

Advanced Characterization Techniques for 3,4,5,6 Tetrafluorosalicylic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the study of 3,4,5,6-tetrafluorosalicylic acid, offering a non-destructive means to probe its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound and its derivatives in solution. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the protons of the hydroxyl and carboxylic acid groups would give rise to distinct signals. The chemical shifts of these protons are influenced by hydrogen bonding and the electron-withdrawing effects of the fluorine atoms on the aromatic ring. organicchemistrydata.org

¹⁹F NMR: Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally useful technique for fluorinated compounds. nih.gov The spectrum of this compound would show signals corresponding to the four fluorine atoms attached to the aromatic ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and between fluorine and hydrogen atoms provide valuable information about the substitution pattern and electronic structure of the molecule. nih.govchemrxiv.org The broad chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral interpretation. nih.gov

Table 1: Representative NMR Data for Fluorinated Aromatic Compounds

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) (Hz) |

|---|---|---|---|

| Fluorinated Aromatic Acids | ¹H | 6.0 - 8.5 (aromatic), 10.0 - 13.0 (acid) | J(H-F): 2-10 |

| ¹⁹F | -120 to -160 | J(F-F): 15-25 | |

| Fluorinated Phenols | ¹H | 4.5 - 7.5 (aromatic), 5.0 - 8.0 (hydroxyl) | J(H-F): 1-9 |

| ¹⁹F | -130 to -170 | J(F-F): 18-30 |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nih.govnih.govrsc.orgresearchgate.net

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenolic group (around 3200-3600 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1400 cm⁻¹). uomustansiriyah.edu.iq The positions of these bands can be influenced by intra- and intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C=C stretching vibrations of the aromatic ring typically give rise to strong signals in the Raman spectrum, usually in the 1400-1600 cm⁻¹ region. nih.gov The symmetric stretching of the C-F bonds may also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | ~1700 | |

| Phenolic Group | O-H stretch | 3200-3600 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Carbon-Fluorine | C-F stretch | 1100-1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uomustansiriyah.edu.iqiomcworld.comresearchgate.net The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic ring. iomcworld.comresearchgate.net The presence of the carboxyl and hydroxyl groups, as well as the fluorine atoms, will influence the position and intensity of these absorption maxima (λmax). nih.gov Studies on similar compounds like salicylic (B10762653) acid show characteristic absorption bands that can be used for quantitative analysis. researchgate.net The solvent used can also affect the spectrum due to solute-solvent interactions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nist.govnist.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing how the molecule breaks apart under ionization. For this compound, characteristic fragments would likely include the loss of water, carbon dioxide, and hydrogen fluoride (B91410).

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the local electronic and geometric structure around a specific atom. nih.govspringernature.comunivie.ac.atdoi.org For derivatives of this compound that are coordinated to a metal center, XAS can be particularly insightful. nih.gov By tuning the X-ray energy to the absorption edge of the metal or another element of interest, one can obtain information about its oxidation state, coordination number, and the distances to neighboring atoms. nih.govunivie.ac.atdoi.org XAS is applicable to a wide range of sample types, including crystalline solids, amorphous materials, and solutions. nih.govunivie.ac.at

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. nih.govlibretexts.orgnih.gov While this compound itself is not paramagnetic, EPR can be used to study its radical derivatives or its complexes with paramagnetic metal ions. copernicus.orgmiami.edu The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei, which can be used to identify the radical species or to characterize the metal-ligand bonding in a complex. libretexts.org

X-ray Diffraction Analysis for Solid-State Structures

Although a specific crystal structure for this compound is not available, studies on similar molecules, such as co-crystals of 4-fluorobenzoic acid with other organic molecules, demonstrate the power of this technique. For instance, the analysis of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid revealed a monoclinic crystal system with the space group P2₁/c, showcasing how the individual components are assembled in the solid state through hydrogen bonding. researchgate.net

In the absence of single crystals, powder X-ray diffraction (PXRD) can be employed to obtain a diffraction pattern that serves as a fingerprint for the crystalline phase. While not providing the same level of detail as single-crystal analysis, PXRD is invaluable for phase identification, purity assessment, and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.

Table 1: Illustrative X-ray Crystallographic Data for a Related Fluorinated Aromatic Co-crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

| Data for a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid. researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. For a fluorinated compound like this compound, elemental analysis would also need to quantify the fluorine content. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₂F₄O₃) to confirm its elemental composition and purity.

The synthesis of new derivatives or metal complexes of this compound would heavily rely on elemental analysis to verify the successful incorporation of the ligand into the new chemical entity. For example, in the synthesis of metal complexes with ligands containing C, H, N, and S, the elemental analysis data is crucial for confirming the stoichiometry of the final product.

Table 2: Theoretical vs. Experimental Elemental Analysis for a Hypothetical Derivative

| Element | Theoretical % | Experimental % |

| Carbon (C) | 40.02 | 40.15 |

| Hydrogen (H) | 0.96 | 0.99 |

| Fluorine (F) | 36.17 | 36.05 |

| Oxygen (O) | 22.85 | 22.81 |

| This table is illustrative and does not represent actual experimental data for this compound. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For halogenated salicylic (B10762653) acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in correlating theoretical data with experimental results. researchgate.net

While specific, comprehensive DFT studies focused solely on 3,4,5,6-Tetrafluorosalicylic Acid are not widely available in published literature, the established methodologies allow for a theoretical exploration of its key characteristics.

DFT calculations are employed to determine the most stable geometric configuration (conformer) of a molecule by optimizing its bond lengths, bond angles, and dihedral angles. For related molecules like 5-fluoro-salicylic acid, DFT has been used to identify the most stable conformer and calculate its structural parameters. researchgate.net A similar approach for this compound would provide the foundational data for all other computational analyses.

Furthermore, DFT is used to predict the vibrational spectra (Infrared and Raman). These calculations yield theoretical wavenumbers and intensities for the fundamental vibrational modes of the molecule, which are crucial for interpreting experimental spectra. Assignments are typically made by analyzing the total energy distribution (TED). researchgate.net For this compound, this would involve identifying the characteristic stretching and bending vibrations of the C-F, C=O, O-H, and C-C bonds within the molecule.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-F Bond Lengths | The distance between carbon and fluorine atoms on the aromatic ring. | Data not available in published literature |

| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid group. | Data not available in published literature |

| O-H Bond Length | The length of the bond in the hydroxyl group. | Data not available in published literature |

| C-O-H Angle | The bond angle within the phenolic hydroxyl group. | Data not available in published literature |

| Vibrational Mode | Description | Predicted Wavenumber (cm-1) |

|---|---|---|

| ν(O-H) | Stretching vibration of the phenolic hydroxyl group. | Data not available in published literature |

| ν(C=O) | Stretching vibration of the carbonyl group. | Data not available in published literature |

| ν(C-F) | Stretching vibrations of the carbon-fluorine bonds. | Data not available in published literature |

| δ(O-H) | In-plane bending of the hydroxyl group. | Data not available in published literature |

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning signals in experimental ¹H, ¹³C, and ¹⁹F NMR spectra. Studies on salicylic acid and its conformers have shown that DFT calculations can accurately predict ¹H NMR chemical shifts and reveal how intramolecular hydrogen bonding affects the electronic environment of the protons. nih.gov For this compound, such calculations would be essential to distinguish between the four different fluorine environments and the carbons of the aromatic ring.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| F3 | Data not available in published literature |

| F4 | Data not available in published literature |

| F5 | Data not available in published literature |

| F6 | Data not available in published literature |

| C1 (C-COOH) | Data not available in published literature |

| C2 (C-OH) | Data not available in published literature |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV/Vis). mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com This method has been successfully applied to predict the absorption maxima (λmax) of a wide range of aromatic molecules. soton.ac.uknih.gov TD-DFT studies on halogenated salicylic acids have explored how substitutions and solvent effects influence the electronic transitions, such as the π → π* and n → π* transitions. researchgate.netrsc.org For this compound, TD-DFT would predict its characteristic absorption bands, providing insight into its photophysical properties.

DFT also allows for the calculation of various chemical reactivity descriptors.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is used to visualize the charge distribution and predict how a molecule will interact with electrophiles (positive potential regions, typically colored blue) and nucleophiles (negative potential regions, red). researchgate.netnih.gov For this compound, an MEP map would highlight the electron-rich areas around the oxygen atoms and the electron-deficient regions associated with the acidic protons and the fluorinated ring.

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values correspond to the most reactive sites for electrophilic attack.

Fukui Functions: These functions are used within conceptual DFT to describe how the electron density of a molecule changes with the addition or removal of an electron. They help identify which atoms in a molecule are most susceptible to nucleophilic attack, electrophilic attack, or radical attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov While DFT provides static properties of a single molecule, MD simulations model the dynamic behavior of a molecule, or a system of molecules, by solving Newton's equations of motion. These simulations can reveal information about conformational changes, molecular flexibility, and interactions with solvent molecules or biological targets. An MD simulation of this compound in a solvent like water would illustrate its solvation dynamics and the stability of its intramolecular hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. blogspot.com In a QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules and correlated with their measured activity (e.g., enzyme inhibition). researchgate.netfip.orgnih.gov While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related salicylic acid derivatives to build a model. fip.org The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Applications of 3,4,5,6 Tetrafluorosalicylic Acid in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Development

3,4,5,6-Tetrafluorosalicylic acid, a polyfluorinated derivative of salicylic (B10762653) acid, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical properties, imparted by the presence of multiple fluorine atoms, open up avenues for the synthesis of novel drug candidates and the modulation of biological activity.

Intermediate in Novel Drug Candidate Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a carboxylic acid and a hydroxyl group on a perfluorinated benzene (B151609) ring makes it a versatile building block for creating a variety of derivatives. While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, the broader class of salicylic acid derivatives has been widely used in the synthesis of pharmaceutical agents. For instance, derivatives of salicylic acid have been employed in the creation of compounds with applications ranging from anti-inflammatory drugs to agents for treating skin conditions and rheumatic diseases mdpi.combezwadabiomedical.com. The functional groups of this compound allow for its conjugation with other molecules, such as glycolic acid, lactic acid, and caprolactone, to form novel bioabsorbable polymers with potential therapeutic applications bezwadabiomedical.com.

Modulating Bioactivity through Fluorination

The introduction of fluorine atoms into the salicylic acid scaffold can profoundly influence its biological activity. Fluorination is a well-established strategy in medicinal chemistry to enhance various pharmacological properties of a molecule. The high electronegativity and small size of fluorine atoms can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

In the case of polyfluorinated salicylic acids, studies have shown that these modifications can lead to compounds with interesting biological profiles. For example, research on polyfluorinated salicylates has demonstrated their potential as anti-inflammatory and analgesic agents, with investigations into their ability to inhibit the cyclooxygenase-1 (COX-1) enzyme nih.gov. The permeability of these compounds through biological membranes has also been a subject of study, a critical factor in drug efficacy nih.gov. The strategic placement of fluorine atoms can lead to a significant modulation of these properties, making polyfluorinated salicylic acids an attractive scaffold for drug design.

Potential in Targeting Specific Biological Pathways

The unique electronic properties of this compound and its derivatives suggest their potential to interact with specific biological pathways. While the precise mechanisms for this specific compound are still under investigation, research on related salicylic acid derivatives provides some insights. One area of interest is their ability to disrupt the cellular functions of pathogenic microorganisms.

For instance, one proposed mechanism of action for salicylic acid derivatives against Mycobacterium tuberculosis involves the disruption of the intrabacterial pH homeostasis nih.gov. It is hypothesized that these molecules may act as protonophores, transporting protons across the bacterial cell membrane and acidifying the cytoplasm, which can inhibit essential cellular processes. This pH-dependent activity is a promising area of research for developing new antimicrobial agents. Furthermore, salicylic acid and its derivatives are known to have a variety of biological effects, including the inhibition of prostaglandin synthesis and possessing antioxidative properties ni.ac.rs.

Antimycobacterial Activity Studies

The search for new agents to combat tuberculosis, caused by Mycobacterium tuberculosis, is a critical area of research. Polyfluorinated salicylic acids have emerged as a class of compounds with promising antitubercular activity researchgate.net. The unique properties of these compounds make them attractive candidates for further investigation as potential anti-TB drugs.

Mycobactin (B74219) Biosynthesis Inhibition Research

Mycobactins are siderophores produced by mycobacteria to scavenge for iron, an essential nutrient for their survival and growth. The enzymes involved in the mycobactin biosynthesis pathway are considered attractive targets for the development of new anti-TB drugs. While it was initially hypothesized that salicylic acid derivatives might exert their antimycobacterial effect by inhibiting this pathway, further research has indicated that for some polyfluorinated derivatives, the mechanism of action is independent of mycobactin biosynthesis. This suggests that these compounds may act on other essential pathways within the mycobacterium.

Anti-gonorrhea Activity

The increasing prevalence of multidrug-resistant Neisseria gonorrhoeae infections has created an urgent need for new therapeutic options. Salicylic acid and its derivatives have been investigated for their potential activity against this pathogen nih.govnih.govresearchgate.net. Studies have shown that while salicylic acid itself has modest activity, certain substituted analogs can exhibit improved potency nih.gov.

Research into the anti-gonococcal activity of various substituted salicylic acids has provided valuable structure-activity relationship (SAR) data. The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated salicylic acid derivatives against different strains of N. gonorrhoeae, illustrating how substitutions on the salicylic acid ring can influence antibacterial potency. While data for this compound is not specifically listed in this dataset, the information provides a basis for understanding how fluorination could potentially impact its activity.

| Compound | Substitution Pattern | MIC (μg/mL) vs N. gonorrhoeae CDC-166 | MIC (μg/mL) vs N. gonorrhoeae CDC-165 | MIC (μg/mL) vs N. gonorrhoeae CDC-181 |

|---|---|---|---|---|

| 5-Bromosalicylic acid | 5-Bromo | 64 | 64 | 64 |

| 5-Chlorosalicylic acid | 5-Chloro | 64 | 64 | 64 |

| 3,5-Dichlorosalicylic acid | 3,5-Dichloro | 16 | 16 | 32 |

| 3,5-Dibromosalicylic acid | 3,5-Dibromo | 16 | 16 | 32 |

Antifungal Activity (e.g., against Trichophyton rubrum, Candida strains)

This compound has been a subject of investigation for its potential antifungal properties, particularly against dermatophytes like Trichophyton rubrum and yeast species such as Candida. Dermatophytes are a primary cause of onychomycosis, infections of the nails, affecting a significant portion of the population. researchgate.netmdpi.com These infections are often persistent, requiring lengthy treatment and demonstrating high recurrence rates. researchgate.netmdpi.com

Research into the antifungal activity of various compounds against these pathogens is ongoing. For instance, studies have evaluated the efficacy of different antifungal drugs against clinical isolates of Trichophyton rubrum. One such study determined the minimum inhibitory concentrations (MICs) for several antifungal agents against fluconazole-resistant T. rubrum isolates. The results indicated varying levels of effectiveness among the tested drugs, with terbinafine showing high potency. nih.gov

Similarly, the antifungal potential of extracts from Candida species has been explored against dermatophytes. researchgate.net In one study, extracts from Candida albicans and Candida parapsilosis cultures demonstrated antifungal activity against clinical isolates of Trichophyton rubrum and T. mentagrophytes, with MICs ranging from 31.2 to 2000 µg/mL. researchgate.net These findings highlight the complex interactions between different fungal species and the potential for discovering new antifungal agents from microbial sources. researchgate.netmdpi.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges of various antifungal agents against Trichophyton rubrum from a study on fluconazole-resistant isolates. nih.gov

| Antifungal Agent | MIC Range (µg/mL) |

| Ketoconazole | 0.0625–2 |

| Griseofulvin | 0.25–2.0 |

| Itraconazole | ≤0.031–1.0 |

| Terbinafine | ≤0.031 |

Anti-staphylococcal Action (e.g., S. aureus, MRSA)

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant challenge in treating staphylococcal infections. nih.govmdpi.com S. aureus is a common bacterium that can cause a range of illnesses from minor skin infections to more severe, life-threatening conditions. mdpi.com The ability of MRSA strains to resist multiple antibiotics necessitates the search for new and effective anti-staphylococcal agents. nih.gov

Research in this area explores various avenues, including the investigation of novel synthetic compounds and phytochemicals for their activity against both methicillin-susceptible S. aureus (MSSA) and MRSA. Combination therapy, where antibiotics are used with other agents to enhance their efficacy, is also a promising strategy. mdpi.com

Newer antibiotics have been developed and licensed for clinical use, primarily for treating acute skin and soft tissue infections, as well as pneumonia caused by S. aureus. nih.gov These include fifth-generation cephalosporins like ceftobiprole, which has demonstrated activity against MRSA by inhibiting penicillin-binding proteins that are typically resistant to conventional beta-lactams. nih.gov In vitro studies have shown that a high percentage of MRSA strains are susceptible to ceftobiprole. nih.gov Other newer agents include lipoglycopeptides and oxazolidinones. medscape.com

The following table presents examples of newer antibiotics with activity against MRSA. nih.govmedscape.com

| Antibiotic Class | Example Drug(s) | Mechanism of Action |

| Cephalosporins (5th Gen) | Ceftobiprole | Inhibits penicillin-binding proteins (PBPs), including PBP2a of MRSA. nih.gov |

| Lipoglycopeptides | Dalbavancin, Telavancin | Interfere with cell wall synthesis. medscape.com |

| Cyclic Lipopeptides | Daptomycin | Binds to bacterial membranes causing rapid depolarization and inhibiting synthesis of protein, DNA, and RNA. medscape.com |

| Oxazolidinones | Linezolid, Tedizolid | Alternative to vancomycin. medscape.com |

Analgesic Activity Investigations

The investigation of novel compounds for analgesic properties is a crucial area of pharmaceutical research, aimed at discovering new pain-relieving medications with improved efficacy and fewer side effects. ptfarm.pl Various experimental models in animals are utilized to screen for and evaluate the analgesic potential of new chemical entities. These models can assess both centrally and peripherally mediated analgesia. nih.govnih.gov

Commonly used methods for evaluating analgesic activity include the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the hot plate and tail immersion tests, which are indicative of central analgesic mechanisms. nih.govnih.gov In the acetic acid-induced writhing test, a reduction in the number of abdominal constrictions in response to a chemical irritant suggests analgesic activity. nih.gov The hot plate and tail immersion tests measure the reaction time of an animal to a thermal stimulus, with an increase in latency indicating a central analgesic effect. nih.gov

Studies on various plant extracts and synthesized compounds have demonstrated the application of these models in identifying potential analgesic agents. For example, research on the fruit of Berberis baluchistanica and the stem bark of Dialium guineense has shown significant analgesic effects in mice using these methods. nih.govwho.int Similarly, synthetic compounds such as quinazolinone derivatives have also been evaluated for their analgesic potential.

The table below illustrates the percentage of pain reduction observed in the acetic acid-induced writhing test for different doses of a plant extract compared to a standard drug. who.int

| Treatment | Dose (mg/kg) | Pain Reduction (%) - Phase 1 | Pain Reduction (%) - Phase 2 |

| Plant Extract | 300 | 36.5 | 62.4 |

| Plant Extract | 500 | 52.3 | 77.4 |

| Aspirin (Standard) | 300 | 45 | 42 |

Toxicity Studies (in vitro and in vivo)

Toxicological evaluation is a critical step in the development of any new chemical compound intended for therapeutic or other applications. These studies aim to identify potential adverse effects and establish a safety profile. Both in vitro (cell-based) and in vivo (animal) models are employed to assess various aspects of toxicity. nih.govnih.gov

In vitro toxicity studies often involve exposing cell cultures to the test compound to evaluate its effects on cell viability, proliferation, and specific cellular functions. nih.gov For instance, the MTT assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. nih.gov Such assays can provide initial data on the cytotoxic potential of a compound.

In vivo toxicity studies are conducted in animal models to understand the systemic effects of a compound. Acute toxicity studies typically involve the administration of a single high dose to determine the median lethal dose (LD50) and observe any immediate adverse effects. biorxiv.org Subacute and chronic toxicity studies involve repeated dosing over a longer period to assess the long-term effects on various organs and physiological systems. biorxiv.org Histopathological examination of tissues is often performed at the end of these studies to identify any cellular damage. biorxiv.org

For example, a study on the toxicity of 2,3-dimethylquinoxaline involved both in vitro assays on different cell lines and in vivo acute and subacute oral toxicity studies in mice and rats. biorxiv.org The results of such studies are crucial for determining the safety of a compound and its potential for further development.

The table below provides an overview of common parameters assessed in in vitro and in vivo toxicity studies.

| Study Type | Model | Parameters Assessed |

| In Vitro | Cell Cultures | Cell viability, cytotoxicity, genotoxicity, specific cellular pathway perturbations. mdpi.com |

| In Vivo | Rodents (Mice, Rats) | Clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, organ weights, histopathology. nih.govbiorxiv.org |

Agrochemical Research and Development

The development of new agrochemicals is driven by the need to enhance crop protection and yield while minimizing environmental impact. Research in this field focuses on the discovery and optimization of active ingredients for herbicides, pesticides, and other crop protection products. Polyfluorinated compounds are of interest in this area due to their unique chemical properties.

Development of Herbicides and Pesticides

Herbicides are essential for controlling unwanted vegetation (weeds) in agricultural and non-agricultural settings. They are classified based on their mode of action and selectivity. Selective herbicides, such as triclopyr, are designed to control specific types of plants, like broadleaf weeds, while having minimal effect on desired crops, such as grasses. orst.edu The development of new herbicides often involves synthesizing and screening novel chemical structures for their herbicidal activity.

Pesticides, a broader category that includes insecticides, fungicides, and rodenticides, are used to control pests that can damage crops or transmit diseases. The indiscriminate use of some pesticides has raised concerns about their effects on soil biodiversity and ecosystems. mdpi.com Therefore, a key focus of modern agrochemical research is the development of more targeted and less persistent pesticides.

Enhancing Efficacy and Environmental Impact Reduction

A major goal in agrochemical research is to develop products that are highly effective at low application rates, thereby reducing the total amount of chemical released into the environment. This involves optimizing the formulation of the active ingredient to improve its uptake and translocation within the target pest or weed.

Furthermore, there is a growing emphasis on understanding and mitigating the environmental fate of agrochemicals. This includes studying their persistence in soil and water, their potential for bioaccumulation, and their effects on non-target organisms. The development of biodegradable agrochemicals that break down into harmless substances after their intended use is a key strategy for reducing their environmental footprint. The use of certain fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), in pesticide formulations has come under scrutiny due to their persistence in the environment. nih.gov

The table below lists some common types of agrochemicals and their primary functions.

| Agrochemical Type | Primary Function | Example Active Ingredient |

| Herbicide | Weed control | Triclopyr orst.edu |

| Insecticide | Insect control | Chlorpyrifos, Imidacloprid mdpi.com |

| Fungicide | Fungal disease control | Not specified |

Influence on Plant Growth and Biochemical Parameters (e.g., mitigating fluoride (B91410) stress)

Fluoride contamination in soil and water is a significant environmental concern, leading to toxicity in plants by interfering with various physiological and biochemical processes. nih.gov Prolonged exposure can inhibit seed germination, reduce plant growth and biomass, and disrupt enzyme activities. fluorideresearch.orgmdpi.com Research has shown that salicylic acid, a plant growth regulator, can be effective in mitigating the adverse effects of fluoride stress. fluorideresearch.orgresearchgate.net When applied exogenously, salicylic acid has been observed to improve growth parameters and strengthen the plant's defense systems against oxidative stress induced by fluoride. fluorideresearch.orgresearchgate.net

Studies on various plant species, including watermelon (Citrullus lanatus) and capsicum (Capsicum annuum L.), have demonstrated that salicylic acid treatment can lessen the toxic effects of sodium fluoride. fluorideresearch.orgresearchgate.net For instance, in watermelon seedlings subjected to fluoride stress, the application of salicylic acid helped to ameliorate the negative impacts, potentially through hormonal changes that regulate germination and growth. fluorideresearch.org Similarly, foliar application of salicylic acid on capsicum plants under fluoride stress resulted in improved plant height and biomass production. researchgate.net

The mitigating effect of salicylic acid is linked to its role in enhancing the plant's antioxidant and glyoxalase systems. researchgate.net It can restore chlorophyll (B73375) content, boost the activity of enzymatic antioxidants, and promote the formation of non-enzymatic antioxidants and osmolytes. researchgate.net These actions help maintain the integrity of cell membranes and scavenge harmful reactive oxygen species (ROS) produced under stress. fluorideresearch.orgresearchgate.net While direct research on this compound is specific, the known benefits of its parent compound, salicylic acid, in combating fluoride toxicity suggest a potential avenue for investigating its fluorinated derivatives in agricultural applications.

Table 1: Effects of Salicylic Acid (SA) on Plants Under Fluoride (F) Stress

| Parameter | Observation under Fluoride Stress | Effect of Salicylic Acid Application |

|---|---|---|

| Seed Germination | Inhibition | Amelioration of inhibitory effects fluorideresearch.org |

| Seedling Growth | Reduction in root and shoot length researchgate.net | Restoration of growth parameters researchgate.net |

| Biomass Production | Decrease in fresh and dry weight researchgate.netresearchgate.net | Improved biomass production researchgate.net |

| Chlorophyll Content | Reduction | Restoration of chlorophyll levels researchgate.net |

| Antioxidant Enzymes | Altered activity (e.g., catalase, peroxidase) | Enhanced activity of antioxidant systems researchgate.net |

| Membrane Stability | Decreased stability index fluorideresearch.org | Increased membrane stability fluorideresearch.org |

| Biochemicals | Increased levels of sugars and phenols fluorideresearch.org | Further enhancement as an adaptive response fluorideresearch.org |

Materials Science and Engineering

In the realm of materials science and engineering, this compound serves as a valuable building block, contributing to the development of high-performance materials. Its highly fluorinated structure is key to imparting unique and desirable properties to polymers, coatings, and advanced crystalline structures.

This compound is utilized as a component in the formulation of advanced coatings and polymers. The incorporation of fluorinated monomers like those derived from this acid into polymer chains can significantly alter the material's properties. The synthesis of such polymers often involves leveraging the unique reactivity of the fluorinated aromatic ring. While specific polymerization pathways involving this compound are proprietary or part of niche research, the general strategy in creating fluoropolymers is to build macromolecules that benefit from the inherent characteristics of the carbon-fluorine bond. These polymers are sought after for applications where conventional materials would fail.

The presence of four fluorine atoms on the salicylic acid molecule is instrumental in imparting enhanced chemical resistance and durability to materials. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated polymers exceptionally resistant to chemical attack, thermal degradation, and UV radiation. When this compound is integrated into a polymer or coating matrix, it creates a highly stable, low-energy surface. This fluorination provides a robust barrier against a wide range of industrial chemicals, including strong acids like sulfuric acid, thereby extending the service life and reliability of the material.

A significant application of fluorinated compounds, including derivatives related to tetrafluorinated structures, is in the development of new organic crystals for terahertz (THz) wave generation. bohrium.com Researchers have successfully designed and synthesized a series of organic nonlinear optical salt crystals tailored for this purpose. kaist.ac.kr These efforts have led to the first report of tetrafluorinated ionic organic THz crystals, which are composed of fluorinated cations and anions. bohrium.com These crystals meet several critical requirements for efficient THz wave generation, including large optical nonlinearity, favorable crystal morphology for practical use, and relatively low absorption in the THz range. researchgate.net

A key performance metric for these materials is their ability to convert optical energy into terahertz waves. The developed tetrafluorinated ionic organic crystals have demonstrated remarkable performance in this regard. They exhibit an optical-to-THz amplitude conversion efficiency that is more than 20 times higher than that of the standard inorganic material, zinc telluride (ZnTe). bohrium.comkaist.ac.kr Furthermore, this high efficiency is maintained over a broad bandwidth that extends up to 16 THz. researchgate.net

The superior properties of these tetrafluorinated crystals open up new possibilities for various advanced applications. Their high conversion efficiency and broad bandwidth make them highly promising for diverse THz photonic and nonlinear optical applications. bohrium.comresearchgate.net Terahertz technology is a rapidly growing field with potential uses in spectroscopy, high-resolution imaging, remote sensing, and communications. researchgate.net The development of more efficient organic crystals, such as these tetrafluorinated materials, is a critical step in advancing these technologies and moving them from the laboratory to real-world applications. mdpi.com

Table 2: Comparison of THz Generation Materials

| Property | Tetrafluorinated Ionic Organic Crystals | Zinc Telluride (ZnTe) (Inorganic Standard) |

|---|---|---|

| Material Type | Organic Salt Crystal | Inorganic Semiconductor |

| Optical-to-THz Conversion Efficiency | >20 times higher than ZnTe bohrium.comkaist.ac.kr | Standard benchmark |

| Effective Bandwidth | Broad, extending up to 16 THz researchgate.net | Typically lower |

| Key Advantage | High nonlinear optical response, low THz absorption researchgate.net | Well-established, commercially available |

| Potential Applications | Advanced THz photonics, nonlinear optics bohrium.com | Standard THz-TDS systems aps.org |

Development of Tetrafluorinated Ionic Organic Terahertz Crystals

Analytical Chemistry as a Reagent

In the realm of analytical chemistry, reagents play a crucial role in modifying analytes to improve their separation and detection. The introduction of fluorine atoms into a reagent molecule can significantly alter its chemical and physical properties, potentially leading to enhanced performance in analytical methods. For instance, the strong electron-withdrawing nature of fluorine atoms can increase the acidity of nearby functional groups and influence the molecule's polarity and volatility. These modifications can be advantageous in techniques like chromatography and spectroscopy.

Despite the theoretical potential of fluorinated compounds like this compound, comprehensive studies detailing its practical application as a mainstream analytical reagent are not prominently featured in current research literature. General statements from chemical suppliers suggest its utility in these areas, often citing higher sensitivity compared to non-fluorinated analogues, but these claims are not typically substantiated with detailed experimental data or peer-reviewed research.

Chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Derivatization, the chemical modification of an analyte, is a common strategy to enhance chromatographic performance. A derivatizing agent can improve the analyte's volatility for gas chromatography (GC) or alter its polarity for better separation in liquid chromatography (HPLC).

While various fluorinated reagents are used in chromatography for derivatization—often to introduce a fluorophore for fluorescence detection or to enhance volatility and electron-capture detection in GC—specific and detailed research demonstrating the use of this compound for these purposes is not readily found. The potential for this compound to act as an ion-pairing reagent in reversed-phase HPLC, similar to other perfluorinated carboxylic acids, is a theoretical possibility. Ion-pairing agents are used to improve the retention and peak shape of ionic analytes. However, dedicated studies on this compound in this specific chromatographic application are not currently available in the scientific literature.

Table 1: Potential Chromatographic Applications of Fluorinated Reagents (General)

| Chromatographic Technique | Potential Role of Fluorinated Reagent | Desired Outcome |

| Gas Chromatography (GC) | Derivatizing agent | Increased volatility, improved thermal stability, enhanced detection (e.g., ECD) |

| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent (pre- or post-column) | Introduction of a chromophore or fluorophore for enhanced UV or fluorescence detection |

| Ion-Pairing Chromatography | Ion-pairing reagent | Improved retention and peak shape of ionic analytes |

This table represents general applications of fluorinated reagents in chromatography; specific research on this compound for these purposes is not extensively documented.

In spectroscopic methods, reagents can be used to label analytes with a moiety that has a strong absorbance or fluorescence, thereby significantly lowering the limits of detection. The presence of a fluorinated aromatic ring in this compound could potentially influence its spectroscopic properties.

However, a thorough review of scientific databases does not reveal specific studies where this compound has been employed as a primary reagent for enhancing spectroscopic detection. While the field of fluorescent probes and labels is extensive, and many such compounds are fluorinated, the specific application and characterization of this compound for this purpose, including detailed research findings on its efficacy and the types of analytes it can be used with, are not described in the available literature.

Table 2: General Principles of Spectroscopic Enhancement via Reagents

| Spectroscopic Method | Principle of Enhancement with Reagent | Example of Reagent Functionality |

| UV-Visible Spectroscopy | Attachment of a chromophore to an analyte | Increased molar absorptivity at a specific wavelength |

| Fluorescence Spectroscopy | Covalent labeling of an analyte with a fluorophore | High quantum yield, enabling detection at very low concentrations |

This table outlines general principles; specific and detailed research on the application of this compound as a spectroscopic reagent is not widely available.

Sustainability and Environmental Implications in Fluorine Chemistry Research

Development of Degradable Fluorochemicals

A primary concern with many fluorinated compounds is their environmental persistence, which is a direct result of the strength and stability of the carbon-fluorine (C-F) bond. numberanalytics.commdpi.com This stability can lead to the accumulation of these substances in soil, water, and living organisms, posing long-term risks. numberanalytics.com Research is now intensely focused on designing and developing fluorochemicals that retain their desired functionalities while being susceptible to environmental degradation after their intended use.

Key research priorities in this area include:

Investigating Degradation Pathways: Comprehensive studies are needed to understand the degradation pathways and metabolite formation of fluorinated compounds in various environmental compartments like soil, water, and air. acs.org The degradation of some fluorinated products, such as fluorotelomer-based polymers, can lead to the formation of persistent metabolites like perfluoroalkyl carboxylates (PFCAs). researchgate.net

Designing for Degradability: Efforts are underway to create new molecular structures that are inherently less persistent. This includes moving away from long-chain perfluoroalkyl substances, which have been shown to be bioaccumulative, towards shorter-chain alternatives. core.ac.uk Another strategy involves incorporating features into the molecular design that facilitate degradation, such as through hydrolysis, photolysis, or microbial action. numberanalytics.comresearchgate.net For example, the introduction of fluorinated capping agents into polyurethanes can enhance surface properties without creating long, persistent fluorocarbon chains. mdpi.com

Fluoropolymer Recycling: Given the extreme inertness of materials like polytetrafluoroethylene (PTFE), developing effective recycling and degradation methods is critical. researchgate.net Research into processes like mechanochemical processing, hydrothermal methods, and pyrolysis aims to break down these robust polymers, potentially recovering fluorine compounds and addressing the environmental burden of persistent polymer waste. researchgate.net

Responsible Synthesis and Application Practices

The shift towards a more sustainable future requires a re-evaluation of the methods used to create and apply fluorinated molecules. nottingham.ac.uk "Green fluorine chemistry" is an emerging field that emphasizes the development of more general, selective, and environmentally friendly synthesis methods. dovepress.com

Core principles of responsible practices include:

Improving Synthesis Efficiency: Modern research focuses on developing new catalytic methods, often involving transition metals or radical chemistry, to incorporate fluorine into molecules more efficiently and under milder conditions. nottingham.ac.ukdovepress.com This reduces energy consumption and waste generation compared to traditional methods. nottingham.ac.uk